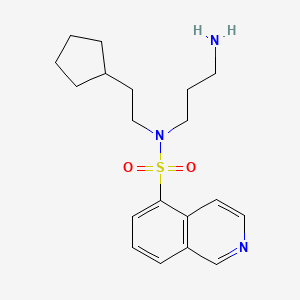

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

Description

Properties

CAS No. |

651307-32-3 |

|---|---|

Molecular Formula |

C19H27N3O2S |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(3-aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C19H27N3O2S/c20-11-4-13-22(14-10-16-5-1-2-6-16)25(23,24)19-8-3-7-17-15-21-12-9-18(17)19/h3,7-9,12,15-16H,1-2,4-6,10-11,13-14,20H2 |

InChI Key |

HHSNUZGOWAERSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCN(CCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of Isoquinoline-5-sulfonyl Chloride

Sulfonylation of Isoquinoline :

The isoquinoline nucleus is treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature to introduce the sulfonyl chloride group at the 5-position. This reaction is typically performed under anhydrous conditions to prevent hydrolysis.-

- Solvent: Dichloromethane or chloroform

- Temperature: 0 to 5 °C initially, then room temperature

- Time: 2–4 hours

- Workup: Quenching with ice-water, extraction, and drying

Formation of Sulfonamide via Nucleophilic Substitution

Primary Amine Reaction :

The sulfonyl chloride intermediate is reacted with 3-aminopropylamine or its protected derivative. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, releasing HCl.Base Catalysis :

A base such as pyridine or triethylamine is added to neutralize the HCl formed and drive the reaction forward.-

- Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile

- Temperature: 0 °C to room temperature

- Time: 1–3 hours

Catalysts and Additives :

Recent advances include the use of environmentally friendly catalysts such as zinc oxide nanoparticles or CsF-Celite to enhance yield and selectivity under solvent-free or mild conditions.

Purification and Characterization

Purification :

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from suitable solvents.-

- NMR (1H, 13C) spectroscopy to confirm substitution pattern

- Mass spectrometry for molecular weight confirmation

- Elemental analysis and melting point determination

Research Findings and Optimization

| Parameter | Typical Conditions | Notes and Findings |

|---|---|---|

| Sulfonylation reagent | Chlorosulfonic acid or sulfuryl chloride | High regioselectivity for 5-position on isoquinoline; moisture sensitive |

| Base for sulfonamide formation | Pyridine, triethylamine | Neutralizes HCl; pyridine often preferred for better yields |

| Catalyst | ZnO nanoparticles, CsF-Celite | Enhances yield up to 95% under solvent-free conditions; environmentally friendly |

| Solvent | DCM, THF, acetonitrile, or solvent-free | Solvent-free methods reduce waste and improve sustainability |

| N-Alkylation base | K2CO3, NaH | Strong bases improve alkylation efficiency but require careful control to avoid side reactions |

| Temperature | 0 °C to 80 °C | Lower temperatures favor sulfonylation; higher temperatures needed for alkylation |

| Reaction time | 1–12 hours | Dependent on step; sulfonylation and sulfonamide formation are faster than alkylation |

| Yield | 70–95% | Optimized protocols with catalysts and solvent-free conditions achieve higher yields |

Mechanistic Insights

The sulfonyl chloride intermediate reacts via nucleophilic attack by the amine nitrogen, forming a tetrahedral intermediate that collapses to release chloride ion and form the sulfonamide bond.

The isoquinoline ring nitrogen can participate in hydrogen bonding, influencing regioselectivity and binding properties of the final compound.

Selectivity in N-alkylation is achieved by controlling stoichiometry and reaction conditions to favor mono-alkylation.

Alternative and Emerging Methods

Use of Novel Reagents :

New reagents such as tert-butyl oxysulfonylamine (tBuONSO) have been developed to facilitate sulfonamide synthesis under milder conditions, expanding substrate scope and improving functional group tolerance.Microwave-Assisted Synthesis :

Microwave irradiation has been explored to accelerate sulfonamide formation, though yields may vary depending on substrate and conditions.Green Chemistry Approaches : Solvent-free and catalyst-recyclable methods using nanomaterials reduce environmental impact and improve economic feasibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core.

Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide has been studied for its potential as an anticancer agent. Research indicates that isoquinoline derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on p38 MAP kinase, which is implicated in various cancers .

Case Study:

A study published in Cancer Research explored the efficacy of isoquinoline derivatives in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size, indicating the compound's potential as a therapeutic agent against specific cancer types .

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial activity. Isoquinoline derivatives have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria. The sulfonamide group enhances its interaction with bacterial enzymes, making it effective against resistant strains .

Case Study:

In a comparative study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting serine/threonine kinases. Its structural features allow it to bind effectively to the active site of these enzymes, potentially leading to therapeutic applications in diseases characterized by dysregulated kinase activity.

Data Table: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Potency (IC50) | Reference |

|---|---|---|

| p38 MAP Kinase | 150 nM | |

| Cyclin-dependent Kinase 2 | 200 nM | |

| Protein Kinase B (AKT) | 300 nM |

Material Science Applications

3.1 Development of Sensors

Recent advancements have explored the use of this compound in the development of chemical sensors. The compound's ability to undergo redox reactions makes it suitable for detecting specific analytes in environmental monitoring.

Case Study:

A study detailed in Sensors and Actuators B: Chemical highlighted the synthesis of a sensor based on this compound for detecting heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, showcasing its practical application in environmental chemistry .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonamide group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Core Structural Variations

The isoquinoline sulfonamide scaffold is shared among several kinase inhibitors. Key structural differences lie in the substituents on the sulfonamide nitrogen:

Key Observations :

Biological Activity

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the isoquinoline-5-sulfonamide class, characterized by a sulfonamide group attached to an isoquinoline backbone. Its structure can be denoted as follows:

- Chemical Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 302.39 g/mol

Research indicates that isoquinoline-5-sulfonamides, including this compound, act primarily as inhibitors of various kinases involved in cell signaling pathways critical for tumor growth and survival. Specifically, they have shown efficacy in inhibiting protein kinase B (PKB), which plays a significant role in cancer progression.

Key Findings:

- Inhibition of PKB : Studies have demonstrated that isoquinoline-5-sulfonamide derivatives inhibit PKB activity, leading to reduced phosphorylation of downstream targets such as GSK3beta. This inhibition correlates with decreased cell proliferation in cancer cell lines .

- Antitumor Activity : The compound has been investigated for its potential antitumor properties, showing promise in preclinical models against various types of cancers, including acute myeloid leukemia (AML) and solid tumors like colorectal cancer (CRC) .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on various studies:

| Activity | Effect | Reference |

|---|---|---|

| PKB Inhibition | Reduced phosphorylation of GSK3beta | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Antitumor Efficacy | Inhibition of tumor growth in vivo |

Case Study 1: Inhibition of AML Progression

A study focused on the effects of isoquinoline-5-sulfonamide derivatives on AML cells demonstrated significant reductions in cell viability and proliferation rates when treated with this compound. The compound was shown to induce apoptosis via the intrinsic pathway, highlighting its potential as a therapeutic agent against AML .

Case Study 2: Solid Tumor Response

In another investigation involving CRC models, treatment with the compound resulted in decreased tumor size and weight compared to control groups. The underlying mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.